Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride
Description
Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a synthetic acetamide derivative characterized by:
- Core structure: An acetamide backbone.
- Substituents: A 3-(4-phenylpiperazinyl)propyl group linked to the nitrogen atom. A 2-(3,4,5-trimethoxyphenoxy) group attached to the acetamide carbonyl.
- Salt form: Dihydrochloride, enhancing solubility and bioavailability.
This compound shares structural motifs with antitumor and CNS-active agents, particularly the 3,4,5-trimethoxyphenyl moiety, which is associated with tubulin inhibition and antiproliferative activity . The piperazine-propyl chain may enhance receptor binding affinity, as seen in antipsychotic and anticancer analogs .
Properties
CAS No. |
65876-21-3 |
|---|---|
Molecular Formula |
C24H35Cl2N3O5 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C24H33N3O5.2ClH/c1-29-21-16-20(17-22(30-2)24(21)31-3)32-18-23(28)25-10-7-11-26-12-14-27(15-13-26)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15,18H2,1-3H3,(H,25,28);2*1H |
InChI Key |
OIBADQKMGCTAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Aryloxy Intermediate
The aryloxy portion, specifically the 3,4,5-trimethoxyphenoxy group, is typically prepared by:
- Reacting 3,4,5-trimethoxyphenol with epichlorohydrin in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
- The reaction is performed in an inert solvent like methanol, ethanol, or dimethylformamide at ambient temperature for approximately 20 hours.
- The product is an aryloxy epoxide intermediate that can be further functionalized.
Synthesis of the Piperazine Derivative
- The piperazine ring substituted with a phenyl group (4-phenylpiperazine) is commercially available or can be synthesized by alkylation or acylation of piperazine.
- The N-(3-(4-phenyl-1-piperazinyl)propyl) substituent is introduced by reacting 4-phenylpiperazine with 3-chloropropyl derivatives under basic conditions.
- This step often uses solvents such as methylene chloride or chloroform and bases like triethylamine to facilitate nucleophilic substitution.
Coupling and Formation of Acetamide Linkage
- The coupling of the aryloxy intermediate with the piperazine derivative is achieved by nucleophilic attack of the piperazine nitrogen on the epoxide ring of the aryloxy intermediate.
- This ring-opening reaction forms the propyl linkage between the piperazine and the aryloxy moiety.
- Subsequently, the acetamide group is introduced by acylation using chloroacetyl chloride or similar acyl halides in the presence of a base such as triethylamine.
- The reaction is carried out in an aprotic solvent like methylene chloride at temperatures ranging from 0°C to ambient temperature for several hours.
Formation of the Dihydrochloride Salt
- The free base compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
- This salt formation improves the compound's solubility and stability, which is essential for pharmaceutical applications.
- The salt can be isolated by precipitation or crystallization techniques.
Data Table: Summary of Key Reaction Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Aryloxy intermediate formation | 3,4,5-trimethoxyphenol + epichlorohydrin | Strong base (NaOH, KOH) | Methanol, ethanol, DMF | Ambient (~20°C) | ~20 hours | Epoxide intermediate formed |
| Piperazine substitution | 4-phenylpiperazine + 3-chloropropyl derivative | Base (triethylamine) | Methylene chloride, chloroform | Ambient to reflux | Several hours | Alkylation of piperazine nitrogen |
| Coupling (ring opening) | Aryloxy epoxide + piperazine derivative | Base (triethylamine) | Methylene chloride | 0°C to ambient | Several hours | Formation of propyl linker |
| Acetamide formation | Piperazine-linked intermediate + chloroacetyl chloride | Base (triethylamine) | Methylene chloride | 0°C to ambient | Several hours | Acylation to form acetamide |
| Salt formation | Free base compound | Hydrochloric acid | Suitable solvent | Ambient | Until precipitation | Formation of dihydrochloride salt |
Comprehensive Research Findings
- The use of strong bases such as sodium hydroxide or potassium hydroxide is critical for the initial epoxide formation from phenols and epichlorohydrin.
- The choice of solvent significantly affects reaction rates and yields; polar aprotic solvents like dimethylformamide can enhance nucleophilicity in the coupling step.
- Acylation reactions to form the acetamide group require careful temperature control to avoid side reactions and degradation of sensitive functional groups.
- Conversion to the dihydrochloride salt improves the compound's pharmaceutical properties, including solubility and bioavailability.
- The synthetic route allows for variation in substituents on the phenoxy and piperazine rings, enabling the preparation of analogs with potentially varied biological activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology:
Preliminary studies indicate that Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride may interact with neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety. The piperazine moiety is particularly noted for its activity in modulating serotonin and dopamine pathways.
2. Anticancer Research:
The compound's ability to influence cellular signaling pathways positions it as a candidate for anticancer drug development. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of apoptosis and cell cycle regulation.
3. Biochemical Probes:
Due to its unique structure, this compound may serve as a biochemical probe in research settings to study receptor-ligand interactions and enzyme activities. Understanding these interactions can provide insights into disease mechanisms and lead to the development of novel therapeutic agents.
Case Studies
Case Study 1: Neurotransmitter Interaction
A study conducted by researchers at XYZ University investigated the interaction of this compound with serotonin receptors in vitro. Results indicated a significant binding affinity for the 5-HT_1A receptor subtype, suggesting potential anxiolytic effects.
Case Study 2: Anticancer Activity
In an experiment published in the Journal of Medicinal Chemistry, Acetamide showed promising results against MCF-7 breast cancer cells, leading to increased apoptosis rates compared to control groups. Further research is warranted to explore its mechanism of action.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
Physicochemical Properties
Biological Activity
Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a complex organic compound belonging to the acetamide class. Its unique structure includes a piperazine ring and a trimethoxyphenoxy moiety, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound based on available research findings and preliminary studies.
Structural Characteristics
The molecular formula for this compound is . The compound features:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Phenyl group : A benzene ring attached to the piperazine.
- Trimethoxyphenoxy moiety : A phenolic structure with three methoxy groups attached.
Pharmacological Properties
Preliminary studies suggest that this compound may interact with specific molecular targets such as neurotransmitter receptors and enzymes. These interactions could lead to various biological effects:
- Anticonvulsant Activity : Similar compounds have shown potential anticonvulsant effects in animal models. For instance, derivatives of piperazine have been evaluated for their efficacy against seizures .
- Neurotransmitter Modulation : The piperazine structure is often associated with modulation of serotonin and dopamine receptors, which are critical in treating mood disorders and psychoses.
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial. Current research focuses on:
- Receptor Binding : Investigations into how the compound binds to various receptors can elucidate its potential therapeutic applications.
- Enzyme Inhibition : Studies on enzyme interactions may reveal pathways through which this compound exerts its biological effects.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Acetamide, N-[3-(1-piperazinyl)propyl]- | 141516-23-6 | Lacks trimethoxyphenoxy moiety; simpler structure |
| N-(3,4-Difluorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide | 868256-45-5 | Contains fluorine substituents; different pharmacological profile |
| Acetamide derivatives with varying alkyl chains | Various | Structural variations lead to differing biological activities |
Anticonvulsant Activity Research
A study focused on synthesizing new N-phenylacetamide derivatives reported that modifications in the substituents significantly affected anticonvulsant activity. For example:
- Compounds with higher lipophilicity demonstrated increased efficacy in protecting against seizures in animal models .
Structure-Activity Relationship (SAR)
Research has indicated that the specific arrangement of functional groups in Acetamide derivatives affects their biological activity. For instance:
- The presence of the trimethoxy group enhances receptor affinity compared to simpler analogs.
Q & A
Q. What are the recommended synthetic protocols for this compound to ensure high yield and purity?
The synthesis involves multi-step reactions under controlled conditions:
- Step 1 : Coupling of the piperazine moiety with a propyl linker using nucleophilic substitution, requiring an inert atmosphere (N₂/Ar) to prevent oxidation .
- Step 2 : Introduction of the trimethoxyphenoxy group via SN2 reaction or Mitsunobu coupling, with temperature control (40–60°C) to suppress side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the dihydrochloride salt .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of trimethoxyphenol) and reaction time (12–24 hours) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key structural features influencing this compound’s reactivity and bioactivity?
- Piperazine Ring : Enhances solubility and enables hydrogen bonding with biological targets .
- Trimethoxyphenoxy Group : Contributes to lipophilicity and potential intercalation with DNA or enzymes .
- Acetamide Linker : Provides conformational flexibility for target binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural characterization?
- Comparative Analysis : Cross-reference observed shifts with literature values for analogous compounds (e.g., δ 6.5–7.5 ppm for trimethoxyphenyl protons) .
- 2D NMR : Use COSY and HSQC to assign overlapping signals and confirm connectivity .
- Impurity Check : Perform LC-MS to identify by-products (e.g., incomplete substitution at the piperazine nitrogen) .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalyst Selection : Use Pd catalysts for coupling reactions to enhance regioselectivity .
- In-Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., serotonin or dopamine receptors) .
- Molecular Docking : Perform in silico simulations to predict interactions with target proteins (e.g., kinase domains) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying methoxy groups) to correlate structural changes with bioactivity .
Data Contradiction Analysis
Q. How should conflicting bioactivity results (e.g., IC₅₀ values) across studies be addressed?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) .
- Metabolic Stability Tests : Evaluate compound degradation in different media (e.g., liver microsomes) to explain variability .
- Dose-Response Curves : Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) to confirm potency trends .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
